molecular formula C24H41NO B3030219 N-Benzylheptadecanamide CAS No. 883715-19-3

N-Benzylheptadecanamide

Cat. No. B3030219
CAS RN: 883715-19-3
M. Wt: 359.6 g/mol
InChI Key: MAMOVOLEJFMGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamide derivatives is well-documented in the provided papers. For instance, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides was synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a method that could potentially be applied to the synthesis of N-Benzylheptadecanamide . Microwave-Assisted Organic Synthesis is another method mentioned for the synthesis of benzamide derivatives, which offers an economic and facile approach . The synthesis of this compound could potentially be optimized using similar methods.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by various spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray diffraction . These techniques provide detailed information about the molecular conformation, intramolecular hydrogen bonding, and crystal packing. For this compound, similar analytical methods would be used to determine its molecular structure and confirm its synthesis.

Chemical Reactions Analysis

The papers describe the reactivity of benzamide derivatives in various chemical reactions. For example, the [2+2]-photocycloaddition of N-benzylmaleimide to alkenes is an approach to synthesize functionalized 3-azabicyclo[3.2.0]heptanes . The reactivity of this compound in similar photochemical intermolecular cycloadditions or other reactions could be inferred based on these studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The papers discuss the melting points, thermal profiles, and intermolecular interactions such as hydrogen bonding and π-π interactions . These properties are crucial for understanding the behavior of these compounds under different conditions and for their potential applications. This compound would likely exhibit similar properties, which could be analyzed through thermal analysis and crystallography.

Scientific Research Applications

Structural, Electronic, and Vibrational Properties

A study focusing on N-benzylheptadecanamide, along with other N-benzylamides, revealed insights into their structural, electronic, topological, and vibrational properties. The research combined spectroscopic studies with density functional theory and ONION calculations. These findings are crucial for understanding the physical and chemical characteristics of this compound, which could have implications in various scientific fields, such as materials science or chemical engineering (Chain et al., 2016).

Potential in Herbicide Development

Although not directly involving this compound, research on similar compounds, such as N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, has shown potential in developing herbicides effective against various grasses. This suggests the potential utility of this compound or its derivatives in agricultural applications, particularly in weed control (Viste et al., 1970).

Antiproliferative Activity in Cancer Research

A related compound, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide, demonstrated significant antiproliferative activity against cancer cell lines, including breast tumor cells. This indicates the potential of this compound in cancer research, particularly in the synthesis of compounds that inhibit tumor cell growth (Stefely et al., 2010).

Interactions with Cellular Components

In ophthalmic solutions, benzalkonium chloride (a benzamide derivative) showed significant effects on epithelial conjunctival cells. Although this study does not directly involve this compound, it highlights the potential interactions of benzamide derivatives with cellular components, which could be relevant in biomedical applications, such as drug delivery systems or toxicity studies (De Saint Jean et al., 1999).

Micelle Formation and Solvent Interaction

Research on benzyl-n-hexadecyl-dimethylammonium chloride (BHDC) micelles, while not directly on this compound, suggests the potential of this compound in the study of micelle formation and solvent interactions. This could have applications in fields like nanotechnology and drug delivery (Agazzi et al., 2011).

Electrophilic Activation for Organic Synthesis

Benzyl bromides, similar in structure to this compound, have been activated for radical reactions via single-electron-transfer processes. This implies the potential of this compound in organic synthesis, particularly in the development of new synthetic pathways (Li et al., 2016).

Mechanism of Action

The mechanism of action of N-Benzylheptadecanamide is not explicitly mentioned in the available resources .

properties

IUPAC Name

N-benzylheptadecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24(26)25-22-23-19-16-15-17-20-23/h15-17,19-20H,2-14,18,21-22H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMOVOLEJFMGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzylheptadecanamide
Reactant of Route 2
Reactant of Route 2
N-Benzylheptadecanamide
Reactant of Route 3
Reactant of Route 3
N-Benzylheptadecanamide
Reactant of Route 4
Reactant of Route 4
N-Benzylheptadecanamide
Reactant of Route 5
Reactant of Route 5
N-Benzylheptadecanamide
Reactant of Route 6
Reactant of Route 6
N-Benzylheptadecanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.